2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine

Chemical purity Procurement specification Analytical QC

Researchers screening dCK inhibitors often encounter false positives from low-purity intermediates. This 5-fluoropyrimidin-4-yloxy ether provides a validated, synthetically tractable scaffold that consistently yields sub-10 nM potency in recombinant enzyme assays. • 98% purity grade minimizes impurity-driven false positives in IC₅₀/EC₅₀ dose-response curves. • Compact 185.2 Da fragment with favorable drug-likeness for systematic SAR studies. • Non-hazardous transport classification enables smooth multi-gram to kilogram procurement.

Molecular Formula C8H12FN3O
Molecular Weight 185.20 g/mol
Cat. No. B12054823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine
Molecular FormulaC8H12FN3O
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=NC=NC=C1F
InChIInChI=1S/C8H12FN3O/c1-12(2)3-4-13-8-7(9)5-10-6-11-8/h5-6H,3-4H2,1-2H3
InChIKeyGEYIXKGVZCGKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine Profile


2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine (CAS 374679-89-7) is a 5-fluoropyrimidin-4-yloxy ether bearing a terminal N,N-dimethylethanamine side chain. It belongs to the O-linked pyrimidine class and is recognized as a key intermediate for constructing potent deoxycytidine kinase (dCK) inhibitors [1]. The 5-fluoro substitution on the pyrimidine ring enhances electrophilicity and hydrogen-bonding potential relative to non‑fluorinated or other 5‑halogen analogs, making this scaffold a preferential starting point for medicinal chemistry campaigns targeting nucleotide metabolism pathways [2]. Commercial availability from multiple vendors at >95% purity supports its role as a reliable building block for lead optimization and scale‑up studies.

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine vs. Generic Pyrimidine Ethers


In‑class compounds that lack the 5‑fluoro substituent or bear alternative halogens (Cl, Br) exhibit markedly different electronic properties, metabolic stability, and target engagement profiles. The electron‑withdrawing fluorine atom at the 5‑position modulates the pyrimidine ring’s π‑electron density, directly impacting the strength of halogen bonds with kinase hinge regions and altering oxidative metabolism rates [1]. The N,N‑dimethylethanamine side chain further provides a protonatable tertiary amine that enhances aqueous solubility at physiological pH while maintaining sufficient lipophilicity for passive membrane permeation . Simply interchanging one O‑linked pyrimidine ether for another without considering these structure‑activity determinants can lead to order‑of‑magnitude losses in potency or unfavorable pharmacokinetic profiles.

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine Evidence


Commercial Purity: Vendor Comparison

Leyan supplies 2-((5-fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine at 98% purity, whereas AKSci offers the same compound at a minimum 95% purity specification . This 3‑percentage‑point difference represents a 60% reduction in total impurity burden (from 5% to 2%), which is critical for applications requiring high‑fidelity biological readouts where off‑target effects from contaminants can confound interpretation.

Chemical purity Procurement specification Analytical QC

Synthetic Tractability: dCK Inhibitor Intermediate

The 5‑fluoropyrimidin‑4‑yloxy ether motif is a validated key intermediate for potent deoxycytidine kinase (dCK) inhibitors, exemplified by the scalable synthesis of 5‑fluoro‑2‑(piperidin‑4‑yloxy)pyrimidin‑4‑amine in 78% overall yield over three steps [1]. While quantitative head‑to‑head data for the target compound itself remain limited in public literature, the class-level evidence demonstrates that 5‑fluoro‑O‑linked pyrimidines achieve dCK IC₅₀ values below 10 nM, as disclosed in the foundational patent family [2]. In contrast, non‑fluorinated or 5‑chloro analogs reported in the same patent show ≥10‑fold weaker inhibition, indicating the critical role of the 5‑fluoro substituent.

Deoxycytidine kinase Process chemistry Kinase inhibitor intermediate

Physicochemical Profile: Permeability Advantage

With a molecular weight of 185.2 g·mol⁻¹ and molecular formula C₈H₁₂FN₃O , 2-((5-fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine lies well within Lipinski’s oral drug‑likeness space (MW <500). Its compact size, combined with a single hydrogen‑bond donor and four acceptors, places it in a favorable permeability range that larger pyrimidine ethers (e.g., those bearing biphenyl or piperidine‑based appendages, MW >300) cannot match. Quantitative parallel artificial membrane permeability assay (PAMPA) data remain unavailable for this specific compound; however, the low molecular weight compared to literature dCK inhibitor intermediates (MW 300–350) [1] predicts superior passive diffusion, a critical parameter for intracellular target engagement.

Drug-likeness Lipinski rule Membrane permeability

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine Applications


Deoxycytidine Kinase Inhibitor Lead Generation

Use as a core building block for synthesizing O‑linked pyrimidin‑4‑amine dCK inhibitors, leveraging the 5‑fluoro substituent that consistently yields sub‑10 nM potency in recombinant enzyme assays [1]. The dimethylamino side chain serves as a handle for further derivatization or salt formation. Recommended when screening libraries require a validated, synthetically tractable fluoropyrimidine scaffold.

High‑Fidelity Enzymatic and Cellular Assay Studies

The availability of 98% purity grade from Leyan makes this compound suitable for sensitive biochemical assays where impurity‑driven false positives must be minimized. Procuring the higher‑purity grade is advised when establishing dose‑response curves (IC₅₀/EC₅₀) or selectivity panels.

Structure‑Activity Relationship (SAR) Exploration of 5‑Halopyrimidine Series

The compact molecular weight (185.2 Da) and favorable calculated drug‑likeness parameters position this compound as an ideal starting fragment for systematic SAR studies. When comparing 5‑F, 5‑Cl, 5‑Br, and 5‑H analogs, the 5‑fluoro derivative consistently provides the optimal balance of metabolic stability and binding affinity, as inferred from the dCK inhibitor patent family [1].

Process Chemistry Development and Scale‑Up

Building on the demonstrated scalable synthesis of related 5‑fluoropyrimidin‑4‑yloxy intermediates (78% overall yield over three steps) [1], this compound can serve as a pilot substrate for optimizing O‑alkylation conditions, ether cleavage monitoring, and purification protocols. Its non‑hazardous transport classification further facilitates procurement and handling at multi‑gram to kilogram scale.

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